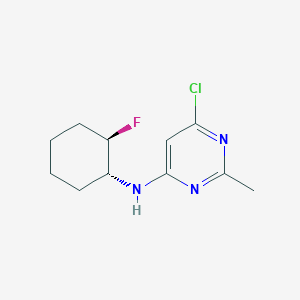
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a fluorocyclohexyl group, and a methylpyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorocyclohexyl Intermediate: The fluorocyclohexyl group is introduced through a fluorination reaction of cyclohexane using a fluorinating agent such as Selectfluor.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction between a suitable amine and a diketone, followed by cyclization.
Chlorination: The chloro group is introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The final step involves coupling the fluorocyclohexyl intermediate with the chlorinated pyrimidine derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-methylpyrimidin-4-amine: Lacks the fluorocyclohexyl group, resulting in different chemical properties and biological activities.
N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine: Lacks the chloro group, which may affect its reactivity and interactions with molecular targets.
Uniqueness
6-Chloro-N-((1R,2R)-2-fluorocyclohexyl)-2-methylpyrimidin-4-amine is unique due to the presence of both the chloro and fluorocyclohexyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds.
Properties
Molecular Formula |
C11H15ClFN3 |
|---|---|
Molecular Weight |
243.71 g/mol |
IUPAC Name |
6-chloro-N-[(1R,2R)-2-fluorocyclohexyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H15ClFN3/c1-7-14-10(12)6-11(15-7)16-9-5-3-2-4-8(9)13/h6,8-9H,2-5H2,1H3,(H,14,15,16)/t8-,9-/m1/s1 |
InChI Key |
TXVFTKSTUYIZPP-RKDXNWHRSA-N |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N[C@@H]2CCCC[C@H]2F |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2CCCCC2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



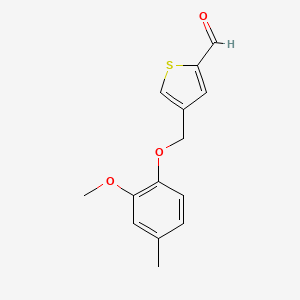
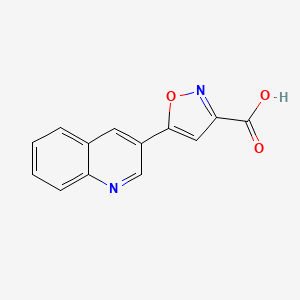
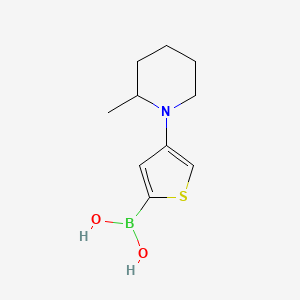


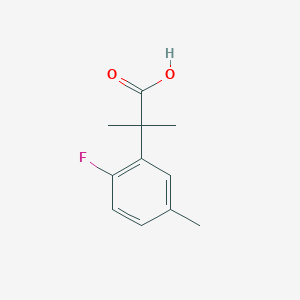

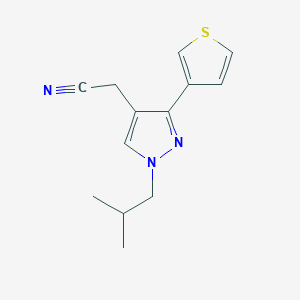
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)

![1-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)cyclopropan-1-ol](/img/structure/B13345854.png)


